Cas no 1521-39-7 (2,3-Dimethoxybenzamide)

2,3-Dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,2,3-dimethoxy-
- 2,3-DIMETHOXYBENZAMIDE
- 2,3-Dimethoxy-benzoesaeure-amid
- 2,3-dimethoxy-benzoic acid amide
- 2.3-Dimethoxy-benzamid
- Benzamide,2,3-dimethoxy
- o-Veratramide
- 2-VERATRAMIDE
- Dimethoxybenzamide
- 2,3-DIMETHOXYBENZAMIDE 98+%
- NSC2353
- SDYIZAANGZBOSO-UHFFFAOYSA-
- SDYIZAANGZBOSO-UHFFFAOYSA-N
- NSC40843
- VZ22293
- ZB012738
- D2283
- ST50410757
- A809264
- SY050653
- CS-0186489
- InChI=1/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)
- SCHEMBL261504
- C13919
- MFCD00017571
- CHEMBL458644
- AKOS005151365
- FS-3962
- NSC-40843
- FT-0633632
- 1521-39-7
- NSC 40843
- NSC 2353
- NSC-2353
- DTXSID60277438
- J-008893
- Z33546668
- DTXCID10228596
- DB-019766
- 2,3-Dimethoxybenzamide
-
- MDL: MFCD00017571
- インチ: 1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)
- InChIKey: SDYIZAANGZBOSO-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C(=C([H])C([H])=C([H])C=1C(N([H])[H])=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 181.07400
- どういたいしつりょう: 181.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 61.6
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.16
- ゆうかいてん: 94.0 to 97.0 deg-C
- ふってん: 273.2°Cat760mmHg
- フラッシュポイント: 121.3°C
- 屈折率: 1.534
- PSA: 61.55000
- LogP: 1.50300
- ようかいせい: 未確定
2,3-Dimethoxybenzamide セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
2,3-Dimethoxybenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2,3-Dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835309-5g |
2,3-Dimethoxybenzamide |
1521-39-7 | 98% | 5g |
568.00 | 2021-05-17 | |
Alichem | A019142797-25g |
2,3-Dimethoxybenzamide |
1521-39-7 | 95% | 25g |
405.82 USD | 2021-06-16 | |
eNovation Chemicals LLC | K93022-10g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 10g |
$340 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155520-5G |
2,3-Dimethoxybenzamide |
1521-39-7 | 98% | 5g |
¥142.90 | 2023-09-03 | |
Cooke Chemical | BD0170853-25g |
2,3-Dimethoxybenzamide |
1521-39-7 | 95+% | 25g |
RMB 390.40 | 2025-02-20 | |
A2B Chem LLC | AB59912-25g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 25g |
$60.00 | 2024-04-20 | |
Aaron | AR003G8K-100g |
2,3-Dimethoxybenzamide |
1521-39-7 | 98% | 100g |
$194.00 | 2025-01-22 | |
1PlusChem | 1P003G08-5g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 5g |
$16.00 | 2025-02-19 | |
Aaron | AR003G8K-25g |
2,3-Dimethoxybenzamide |
1521-39-7 | 98% | 25g |
$54.00 | 2025-01-22 | |
A2B Chem LLC | AB59912-500g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 500g |
$560.00 | 2024-04-20 |
2,3-Dimethoxybenzamide 関連文献
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Fang Xie,Torsten Kniess,Christin Neuber,Winnie Deuther-Conrad,Constantin Mamat,Brian P. Lieberman,Boli Liu,Robert H. Mach,Peter Brust,J?rg Steinbach,Jens Pietzsch,Hongmei Jia Med. Chem. Commun. 2015 6 1093
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Jia Wang,Philip H. Chao,Sebastian Hanet,R. Michael van Dam Lab Chip 2017 17 4342
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Nitinkumar Satyadev Upadhyay,Vijaykumar H. Thorat,Ryota Sato,Pratheepkumar Annamalai,Shih-Ching Chuang,Chien-Hong Cheng Green Chem. 2017 19 3219
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Wei-Yu Tseng,R. Michael van Dam Lab Chip 2014 14 2293
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Mark E. Ashford,Vu H. Nguyen,Ivan Greguric,Tien Q. Pham,Paul A. Keller,Andrew Katsifis Org. Biomol. Chem. 2014 12 783
-
6. Lactones. Part I. A novel method for the conversion of phthalides into phthalaldehydic acidsJohn Blair,J. J. Brown,G. T. Newbold J. Chem. Soc. 1955 708
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Puneet K. Gupta,Mohd. Kamil Hussain,Mohd. Asad,Ruchir Kant,Rohit Mahar,Sanjeev K. Shukla,Kanchan Hajela New J. Chem. 2014 38 3062
-
Philip H. Chao,Jeffery Collins,Joseph P. Argus,Wei-Yu Tseng,Jason T. Lee,R. Michael van Dam Lab Chip 2017 17 1802
-
Jia Wang,Philip H. Chao,Sebastian Hanet,R. Michael van Dam Lab Chip 2017 17 4342
2,3-Dimethoxybenzamideに関する追加情報
2,3-Dimethoxybenzamide: A Comprehensive Overview
2,3-Dimethoxybenzamide, also known by its CAS number CAS No. 1521-39-7, is a chemical compound that has garnered significant attention in various fields of scientific research. This compound belongs to the class of benzamides, which are derivatives of benzoic acid with an amide group. The presence of two methoxy groups at the 2 and 3 positions of the benzene ring imparts unique chemical and physical properties to this molecule, making it a subject of interest in both academic and industrial settings.
The structural formula of 2,3-Dimethoxybenzamide can be represented as C9H11NO4. Its molecular weight is approximately 187.18 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits better solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic applications where controlled solubility is essential.
Recent studies have highlighted the potential of 2,3-Dimethoxybenzamide in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,3-Dimethoxybenzamide exhibit potent inhibitory activity against certain enzymes associated with chronic inflammatory diseases.
In addition to its medicinal applications, 2,3-Dimethoxybenzamide has found utility in the synthesis of advanced materials. Its ability to form stable amide bonds makes it a valuable building block in polymer chemistry. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis methods for this compound, reducing its environmental footprint while maintaining its high purity and stability.
The synthesis of 2,3-Dimethoxybenzamide typically involves a two-step process: the preparation of 2,3-dimethoxybenzoic acid followed by amidation using ammonia or an appropriate amine source. This method ensures high yield and purity, which are critical for its application in sensitive chemical reactions. Researchers have also explored alternative routes, such as microwave-assisted synthesis, which offer faster reaction times and improved selectivity.
The spectroscopic properties of 2,3-Dimethoxybenzamide have been extensively studied using techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into its electronic structure and molecular interactions, which are crucial for understanding its reactivity in different chemical environments.
In conclusion, 2,3-Dimethoxybenzamide, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research. Its role as a key intermediate in drug discovery and material science underscores its importance in advancing modern chemistry. As research progresses, new discoveries about this compound are expected to further expand its utility across diverse industries.
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